

ACY-775 Target Engagement: An In-depth Technical Guide

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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This technical guide provides a comprehensive overview of the target engagement studies for **ACY-775**, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, experimental methodologies for assessing target engagement, and the known off-target profile of **ACY-775**.

Introduction to ACY-775

ACY-775 is a small molecule inhibitor belonging to the pyrimidine hydroxyl amide class of compounds.[1] It has been investigated for its therapeutic potential in various disease models, including neurological disorders and cancer.[2][3] The primary mechanism of action of **ACY-775** is the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1][4]

Mechanism of Action and Target Engagement

ACY-775 exerts its effects by binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity.[5] A primary and well-established pharmacodynamic biomarker for HDAC6 inhibition is the hyperacetylation of one of its major substrates, α -tubulin, at lysine 40 (K40).[5][6] This post-translational modification is associated with microtubule stability and function.[7]

In Vitro Potency and Selectivity

ACY-775 is a highly potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[4][5][8] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key characteristic.[1][5]

Parameter	Value	Reference
HDAC6 IC50	7.5 nM	[4][8]
Selectivity	60- to 1500-fold over class I HDACs	[1][5]

Cellular Target Engagement

In cellular assays, treatment with **ACY-775** leads to a dose-dependent increase in the acetylation of α -tubulin without significantly affecting the acetylation of histones, which are substrates of class I HDACs.[3][6] This demonstrates the selective engagement of HDAC6 within a cellular context.

Cell Line	Concentration	Effect	Reference
RN46A-B14	2.5 μ M	Increased α -tubulin acetylation	[5]
N2a	1 μ M	Hyperacetylated α -tubulin	[3]

In Vivo Target Engagement

In vivo studies in mice have shown that systemic administration of **ACY-775** results in increased α -tubulin acetylation in the brain, indicating that the compound is brain-bioavailable and can engage its target in the central nervous system.[5]

Animal Model	Dose	Time Point	Effect	Reference
Mouse	50 mg/kg i.p.	30 min, 1 h, 4 h	Increased α -tubulin acetylation in whole-brain lysates	[5]

Off-Target Engagement

Recent chemoproteomic studies have identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a potential off-target of **ACY-775**.^[9] It has been shown that **ACY-775** binds to and inhibits MBLAC2 with a potency nearly equipotent to its inhibition of HDAC6.^[9] This dual activity is important to consider when interpreting phenotypic results from studies using **ACY-775**.

Off-Target	Binding Affinity (pKdapp)	Reference
MBLAC2	6.1	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess **ACY-775** target engagement. These protocols are based on established methods and can be adapted for specific experimental needs.

HDAC6 Enzymatic Inhibition Assay

This assay measures the ability of **ACY-775** to inhibit the enzymatic activity of recombinant HDAC6.

Materials:

- Recombinant human HDAC6 enzyme
- Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

- **ACY-775** compound
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **ACY-775** in assay buffer.
- In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
- Add the diluted **ACY-775** or vehicle control (e.g., DMSO) to the respective wells.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the developer solution.
- Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percent inhibition for each concentration of **ACY-775** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for α -Tubulin Acetylation

This protocol is used to detect the level of acetylated α -tubulin in cells or tissues following treatment with **ACY-775**.

Materials:

- Cells or tissue samples treated with **ACY-775** or vehicle.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-acetyl- α -tubulin (Lys40) and a loading control antibody (e.g., anti- α -tubulin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.

Procedure:

- Lyse the cells or tissues in lysis buffer on ice.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.

- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against acetyl- α -tubulin overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe for the loading control antibody.
- Quantify the band intensities using densitometry software and normalize the acetyl- α -tubulin signal to the loading control.

Pharmacokinetic Analysis in Mice

This protocol outlines a method for determining the pharmacokinetic profile of **ACY-775** in mice.

Materials:

- **ACY-775** formulation for injection (e.g., in 10% DMAC, 10% Solutol HS15, and 80% saline).
- Mice (e.g., C57BL/6).
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
- Centrifuge.

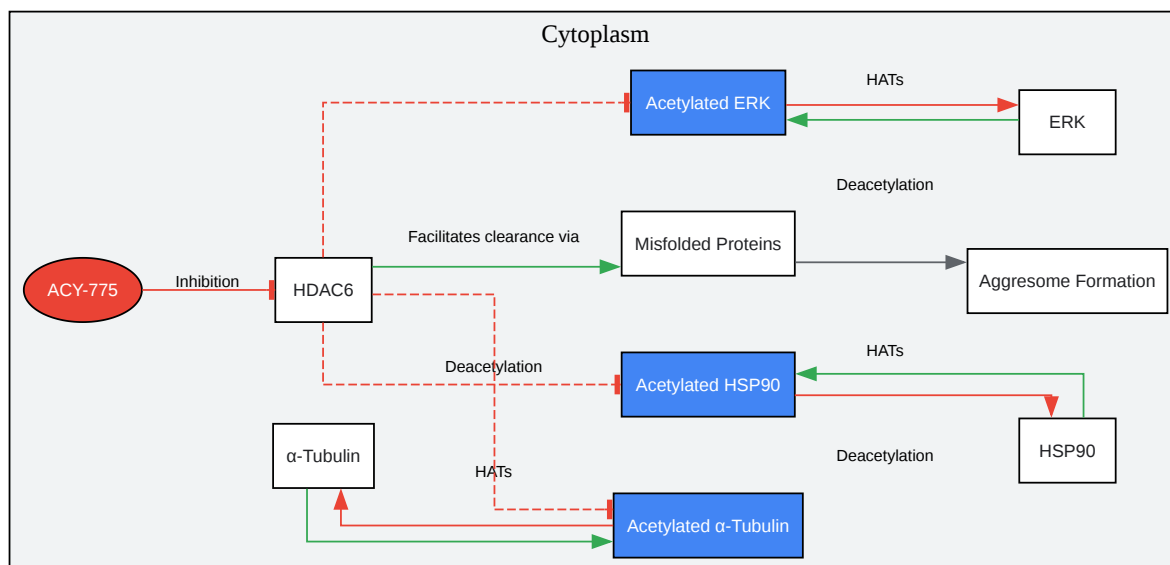
- Protein precipitation solution (e.g., acetonitrile:methanol 50:50).
- LC-MS/MS system.

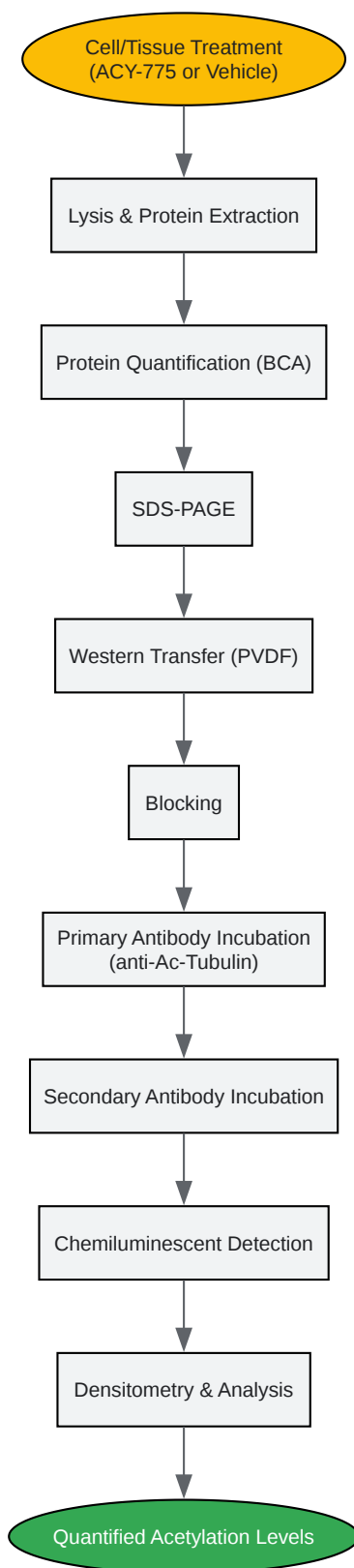
Procedure:

- Administer **ACY-775** to mice via the desired route (e.g., intraperitoneal injection).
- Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
- Process the blood samples to obtain plasma by centrifugation.
- At the end of the time course, collect brain tissue if CNS exposure is being assessed.
- Extract **ACY-775** from plasma and homogenized brain tissue by protein precipitation.
- Centrifuge to pellet the precipitated proteins and collect the supernatant.
- Analyze the concentration of **ACY-775** in the supernatant using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as C_{max}, t_{1/2}, and AUC from the concentration-time data.^[8]

Visualizations

Signaling Pathway





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